BenchChemオンラインストアへようこそ!

(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol

Lipophilicity Membrane permeability Drug-likeness

(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol (CAS 1266841-47-7) is a 1,2,3-triazole derivative with molecular formula C9H15N3O and molecular weight 181.23 g/mol, supplied at ≥95% purity. The compound features a 5-cyclobutyl substituent and an N1-ethyl group on the triazole core with a 4-hydroxymethyl handle, yielding computed LogP of 1.06, topological polar surface area (TPSA) of 50.94 Ų, 3 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B13063585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCN1C(=C(N=N1)CO)C2CCC2
InChIInChI=1S/C9H15N3O/c1-2-12-9(7-4-3-5-7)8(6-13)10-11-12/h7,13H,2-6H2,1H3
InChIKeyBATLHXNDLPPSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol – Structural Identity and Procurement-Relevant Physicochemical Profile


(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol (CAS 1266841-47-7) is a 1,2,3-triazole derivative with molecular formula C9H15N3O and molecular weight 181.23 g/mol, supplied at ≥95% purity . The compound features a 5-cyclobutyl substituent and an N1-ethyl group on the triazole core with a 4-hydroxymethyl handle, yielding computed LogP of 1.06, topological polar surface area (TPSA) of 50.94 Ų, 3 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . This specific regiochemistry distinguishes it from the more common N1-cycloalkyl-substituted triazole methanol analogs and positions it as a versatile intermediate accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .

Why In-Class 1,2,3-Triazole Methanol Analogs Cannot Replace (5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol


The 1,2,3-triazole methanol class encompasses multiple regioisomeric and substituent-shifted analogs that share the C9H15N3O formula or closely related scaffolds, yet differ profoundly in lipophilicity, steric environment, and hydrogen-bonding geometry. Generic substitution ignores the quantitative LogP shift of approximately +0.96 log units (∼9-fold lipophilicity increase) between (5-cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol and N1-cyclobutylmethyl-substituted isomers [1]. Even same-molecular-weight isomers such as (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol place the cycloalkyl group at N1 rather than C5, altering the triazole electronic environment and steric presentation to biological targets [2]. The cyclobutyl fragment itself confers documented advantages in metabolic stability and conformational rigidity relevant to drug design, which are absent in cyclopropyl or acyclic alkyl-substituted analogs [3]. These differences directly impact binding mode, pharmacokinetic profile, and synthetic downstream functionalization options, making blind interchange among in-class compounds a high-risk decision for reproducible research.

Quantitative Differentiation Evidence for (5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol vs. Closest Analogs


Lipophilicity Advantage: +0.96 LogP Units vs. N1-Cyclobutylmethyl Isomer

(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol exhibits a computed LogP of 1.06 , which is approximately 0.96 log units higher than the LogP of 0.1 reported for [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol [1]. This corresponds to a roughly 9-fold greater partition coefficient favoring octanol, translating to enhanced predicted membrane permeability in the target compound relative to the N1-cyclobutylmethyl-substituted analog.

Lipophilicity Membrane permeability Drug-likeness

Regioisomeric Differentiation: C5-Cyclobutyl + N1-Ethyl vs. N1-Cyclohexyl Same-MW Isomer

At identical molecular weight (181.23 g/mol, C9H15N3O), the target compound places the cyclobutyl ring at triazole C5 with an N1-ethyl group, whereas (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol places a cyclohexyl ring at N1 [1]. This regioisomeric shift alters the hydrogen-bond acceptor count (4 vs. 3 for cyclohexyl analog), the rotatable bond count (3 vs. 2), and the spatial orientation of the hydroxymethyl group relative to the cycloalkyl substituent, with the target presenting the cyclobutyl in direct conjugation with the triazole π-system at C5 rather than through an insulating N-substituent.

Regioisomerism Structure-activity relationship Triazole substitution

Cyclobutyl Fragment Advantage: Conformational Rigidity and Metabolic Stability from Established Drug Design Literature

The cyclobutyl fragment is recognized as a privileged scaffold in contemporary drug design, with Ren et al. (2022) documenting its contribution to enhanced metabolic stability and conformational preorganization across multiple approved and clinical-stage therapeutics, particularly kinase inhibitors and platinum-based anticancer agents [1]. Koparir (2019) demonstrated that cyclobutane-containing triazole derivatives exhibit measurable antioxidant and antitumor activities in cell-based assays, establishing proof of bioactivity for this specific fragment–triazole combination [2]. The target compound incorporates the cyclobutyl substituent at C5 of the 1,2,3-triazole—a position directly conjugated with the heterocyclic π-system—potentially amplifying the electronic contribution of the cyclobutyl fragment beyond what is achievable in N1-alkylated cyclobutyl analogs.

Cyclobutyl drugs Metabolic stability Conformational restriction

Differential Synthetic Versatility: C4-Hydroxymethyl Handle on 5-Cyclobutyl-Triazole Core

The C4-hydroxymethyl group provides a chemically orthogonal handle for further functionalization (oxidation to aldehyde/carboxylic acid, nucleophilic substitution, esterification) without compromising the triazole ring integrity, while the 5-cyclobutyl and N1-ethyl substituents remain inert under standard alcohol derivatization conditions . This contrasts with N1-hydroxymethyl-substituted analogs where the reactive hydroxymethyl is attached to the N1 side chain rather than directly to the triazole C4, altering both reactivity patterns and the steric trajectory of the derivatized product. The target compound has been documented as a precursor to the corresponding methanesulfonyl chloride derivative (CAS 2169099-78-7), confirming its practical utility as a synthetic intermediate [1].

Click chemistry Building block Derivatization

Evidence-Backed Procurement Scenarios for (5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol


Fragment-Based Drug Discovery Requiring Cyclobutyl-Containing Triazole Scaffolds with Defined LogP

Medicinal chemistry teams seeking fragment-sized triazole scaffolds with balanced lipophilicity (LogP ~1.06) should select this compound over more polar N1-cyclobutylmethyl analogs (LogP ~0.1) when the target binding site prefers moderately lipophilic fragments or when cell permeability is a screening prerequisite [1]. The cyclobutyl fragment's documented contribution to metabolic stability further supports its prioritization in lead optimization campaigns targeting kinases or other intracellular enzymes [2].

Regioselective Click Chemistry Building Block for Parallel Library Synthesis

This compound is the appropriate choice when the synthetic route requires a pre-formed 1,2,3-triazole core bearing a C4-hydroxymethyl handle and a C5-cyclobutyl substituent, enabling one-step diversification via the hydroxymethyl group. The documented methanesulfonyl chloride derivative (CAS 2169099-78-7) confirms practical downstream reactivity [3]. The regioisomeric identity (C5-cyclobutyl, N1-ethyl) is critical when the spatial trajectory of the derivatized vector matters for target engagement, making N1-cyclohexyl or N1-cyclobutylmethyl isomers unsuitable substitutes [4].

Antioxidant or Antitumor Screening Panels Leveraging Cyclobutane-Triazole Conjugates

Building on the class-level precedent established by Koparir (2019), who demonstrated that cyclobutane-containing triazole derivatives exhibit measurable antioxidant and antitumor activities [5], this compound can serve as a core scaffold for structure-activity relationship studies. The C5-cyclobutyl substitution distinguishes it from previously studied N1-substituted cyclobutyl triazoles, offering unexplored chemical space for biological profiling in cancer or oxidative stress models.

Physicochemical Property Calibration Studies in Triazole Series

For computational chemistry or biophysical teams systematically mapping LogP–activity relationships across triazole scaffolds, this compound provides a critical data point at LogP ~1.06 bridging the gap between highly polar analogs (LogP ~0.1) and more lipophilic congeners. Its inclusion in property-calibration panels enables more accurate QSAR model building for 1,2,3-triazole-containing compound libraries [1].

Quote Request

Request a Quote for (5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.